molecular formula C14H18N2O2 B12915653 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione CAS No. 6297-66-1

5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione

Cat. No.: B12915653
CAS No.: 6297-66-1
M. Wt: 246.30 g/mol
InChI Key: WSQAOYQGVWQUDL-UHFFFAOYSA-N
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Description

1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

Example Reaction:

    Reactants: Benzaldehyde, ethyl acetoacetate, and urea.

    Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux, and solvent (e.g., ethanol).

    Product: 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts that enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrimidine derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions at the phenyl ring or the dihydropyrimidine core.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction may yield dihydropyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenyl-2,4-dihydropyrimidine-2,4-dione: Similar structure with different substituents.

    1-Isopropyl-3-methyl-5-phenyl-2,4-dihydropyrimidine-2,4-dione: Similar structure with different substituents.

Uniqueness

1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

6297-66-1

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

5-methyl-3-phenyl-1-propan-2-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H18N2O2/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

WSQAOYQGVWQUDL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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